molecular formula C11H11NO3 B1266353 Ethyl 2-(4-cyanophenoxy)acetate CAS No. 30041-95-3

Ethyl 2-(4-cyanophenoxy)acetate

Cat. No.: B1266353
CAS No.: 30041-95-3
M. Wt: 205.21 g/mol
InChI Key: FZIFHLRZVOQASN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenoxy)acetate is an organic compound with the molecular formula C11H11NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-cyanophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. The general procedure involves the reaction of 4-hydroxybenzonitrile with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone under reflux conditions for 12-24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, maintaining controlled reaction conditions, and employing efficient purification methods such as recrystallization or chromatography.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 2-(4-cyanophenoxy)acetic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

    Hydrolysis: 2-(4-cyanophenoxy)acetic acid.

    Reduction: 2-(4-aminophenoxy)acetate.

    Substitution: Depending on the nucleophile, various substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-(4-cyanophenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanophenoxy)acetate depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 2-(4-aminophenoxy)acetate: Similar structure but with an amine group instead of a cyano group.

    Ethyl 2-(4-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a cyano group.

Uniqueness: Ethyl 2-(4-cyanophenoxy)acetate is unique due to the presence of the cyano group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific interactions. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties.

Properties

IUPAC Name

ethyl 2-(4-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIFHLRZVOQASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952436
Record name Ethyl (4-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30041-95-3
Record name Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30041-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (4-cyanophenoxy)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030041953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-benzonitrile (1 g, 8.395 mmol) in dimethylformamide (10 mL) were added potassium carbonate (2.321 g, 16.79 mmol) and ethyl bromoacetate (1.117 mL, 10.07 mmol), respectively. The reaction mixture was stirred at room temperature for 23 h. It was taken in ethyl acetate and diethyl ether (1:1 ratio), and the solid was filtered off. The filtrate was washed with water, brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo to afford ethyl (4-cyano-phenoxy)-acetate. It was used without further purification.
Quantity
1 g
Type
reactant
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2.321 g
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reactant
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1.117 mL
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reactant
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10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

{4-[4,5-Bis-(4-chloro-phenyl)-1-isobutyryl-4,5-dihydro-1H-imidazol-2-yl]-phenoxy}-acetic acid ethyl ester. HR-MS (ES, m/z) calculated for C29H29N2O4Cl2[(M+H)+]539.1499, observed 539.1506. The starting ethyl (4-cyano-phenoxy)-acetate was prepared from 4-hydroxy-benzonitrile and ethyl bromoacetate as described in Kirkiacharian, S.; Goma, J. R. et al. Ann. Pharm. Fr. 1989, 47, 16-23.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
{4-[4,5-Bis-(4-chloro-phenyl)-1-isobutyryl-4,5-dihydro-1H-imidazol-2-yl]-phenoxy}-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 22.16 g (0.186 mol) of 4-cyanophenol, 32.07 g (0.192 mol) of ethyl bromoacetate, 27.6 g (0.199 mol) of K2CO3 and acetone (250 ml) is stirred at room temperature for 12 hours. After filtration, the solvent is evaporated off under vacuum and the residue is partitioned between an organic phase (ethyl acetate) and an aqueous phase (water). The organic layer is dried (MgSO4) and concentrated under vacuum to give 36.42 g (95%) of ethyl 4-cyanophenoxyacetate (white solid, melting point: 49-50° C.).
Quantity
22.16 g
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reactant
Reaction Step One
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32.07 g
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reactant
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Quantity
27.6 g
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reactant
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250 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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